molecular formula C16H25N5OS B2881644 N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide CAS No. 1214025-45-2

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide

Cat. No.: B2881644
CAS No.: 1214025-45-2
M. Wt: 335.47
InChI Key: JTLRBLGELYLAMK-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a thiazole ring, and a piperazine moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety. The final step involves the addition of the cyano group and the propanamide chain. Common reagents used in these reactions include thionyl chloride, piperazine, and cyanogen bromide. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for yield and purity. Catalysts and solvents are carefully chosen to enhance reaction rates and selectivity. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets. The cyano group and thiazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butanamide

Uniqueness

Compared to similar compounds, N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide exhibits unique properties due to the specific arrangement of its functional groups. This configuration allows for distinct interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5OS/c1-12(2)16(4,11-17)19-14(22)13(3)20-6-8-21(9-7-20)15-18-5-10-23-15/h5,10,12-13H,6-9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLRBLGELYLAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)N1CCN(CC1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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